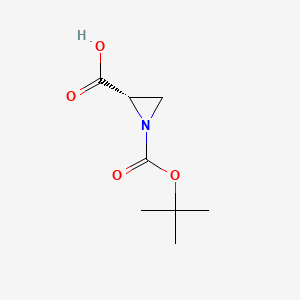

(2S)-1-Boc-aziridine-2-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJKDYRGASHUBX-GXRJOMEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703867 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181212-91-9 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aziridine Scaffolds in Modern Organic and Medicinal Chemistry

The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is a structural motif of considerable importance in contemporary chemical science. clockss.org Despite their high ring strain, which makes them reactive intermediates, aziridines are found in a number of natural products, such as madurastatin A1 and miraziridine A. semanticscholar.org Their significance is largely due to their role as versatile synthetic intermediates, providing access to a diverse range of nitrogen-containing compounds. clockss.orgmetu.edu.tr

The electrophilic nature of the aziridine ring allows it to react with a wide variety of nucleophiles, leading to regioselective and stereoselective ring-opening. nih.govnih.gov This reactivity is the foundation of their utility, enabling the construction of complex molecular architectures. In medicinal chemistry, the aziridine moiety has been incorporated into various therapeutic agents. For instance, derivatives of aziridine-2-carboxylic acid, such as imexon (B1684660) and azimexon, have been investigated as anti-tumor agents with immunomodulatory activity. nih.gov Furthermore, the aziridine fragment can act as an electrophilic "warhead" in the design of irreversible enzyme inhibitors, forming covalent bonds with amino acid residues in the active site of a target protein. semanticscholar.org

The presence of an electron-withdrawing group on the aziridine nitrogen, such as a sulfonyl or a carbamate (B1207046) group, enhances the ring's reactivity towards nucleophiles. clockss.org This activation is a key strategy employed in synthetic chemistry to control and exploit the ring-opening of aziridines for the construction of valuable molecules, including unnatural amino acids, amino alcohols, and other heterocyclic systems of biomedical interest. nih.gov

Positioning of 2s 1 Boc Aziridine 2 Carboxylic Acid As a Versatile Chiral Building Block

(2S)-1-Boc-aziridine-2-carboxylic acid is a prime example of a chiral building block, a class of molecules that are valuable intermediates in the synthesis of natural products and pharmaceuticals. Its utility is derived from several key features: the inherent chirality at the C2 position, the presence of the reactive aziridine (B145994) ring, and the influence of the N-Boc protecting group. The (S)-stereochemistry provides a predefined stereocenter, which can be transferred to the target molecule, a crucial aspect of modern asymmetric synthesis.

The N-Boc group serves a dual purpose. Firstly, it activates the aziridine ring, making it more susceptible to nucleophilic attack than N-alkylated or N-unsubstituted aziridines. clockss.org Secondly, it can be readily removed under acidic conditions, a common deprotection strategy in peptide synthesis and other multi-step synthetic sequences. The combination of these features allows for the controlled and stereospecific introduction of nitrogen-containing functionalities into a molecule.

The versatility of this compound is demonstrated by its application in the synthesis of a variety of complex molecules. It is a common precursor for the synthesis of both α- and β-amino acids through nucleophilic ring-opening reactions. clockss.org The regioselectivity of this ring-opening can be controlled by the choice of nucleophile and reaction conditions. For instance, heteroatom nucleophiles typically attack the β-carbon (C3), leading to the formation of α-amino acids. clockss.org

Overview of Principal Academic Research Trajectories for This Compound Class

Aziridine Ring Strain and Its Influence on Reactivity

Aziridines, as three-membered heterocycles, possess considerable ring strain, with bond angles of approximately 60° instead of the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This geometric constraint results in an inherent strain energy of about 26-27 kcal/mol, which is a primary driving force for their reactivity. clockss.org Consequently, aziridines are susceptible to a variety of ring-opening reactions when treated with nucleophiles. wikipedia.orgclockss.orgnih.govrsc.org

The reactivity of the aziridine ring is profoundly influenced by the substituent on the nitrogen atom. nih.govmdpi.com In the case of this compound, the nitrogen is functionalized with a tert-butoxycarbonyl (Boc) group, which is an electron-withdrawing group (EWG). clockss.org Such EWGs "activate" the aziridine ring, making it more electrophilic and thus more reactive towards nucleophilic attack compared to non-activated (N-alkyl or N-H) aziridines. clockss.orgnih.govmdpi.comresearchgate.net The activating group enhances the nitrogen's ability to function as a leaving group by stabilizing the negative charge that develops during the nucleophilic attack. nih.gov This activation is crucial for promoting reactions that might otherwise be sluggish or require harsh conditions. nih.govnih.gov

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is the hallmark reaction of aziridines, providing a versatile pathway to synthesize a wide array of functionalized nitrogen-containing molecules, such as α- and β-amino acids. clockss.orgnih.govmdpi.com The reaction involves the cleavage of one of the carbon-nitrogen bonds by a nucleophile. researchgate.net For an asymmetrically substituted aziridine like this compound, the key challenges are controlling the regioselectivity and stereochemistry of the attack.

The presence of a carboxylic acid (or its ester) at the C2 position and no substituent at the C3 position presents two potential sites for nucleophilic attack. The outcome of the reaction, yielding either an α- or β-amino acid derivative, is dependent on whether the nucleophile attacks the substituted C2 carbon or the unsubstituted C3 carbon. frontiersin.orgnih.gov This regioselectivity is not governed by a single factor but is a complex interplay of the electronic and steric properties of the aziridine substituents, the nature of the nucleophile, and the specific reaction conditions, including the choice of catalyst. nih.govfrontiersin.orgnih.gov

The N-substituent is a critical control element for both reactivity and regioselectivity. researchgate.net Electron-withdrawing activating groups like Boc, tosyl (Ts), and benzyloxycarbonyl (Cbz) significantly enhance the rate of nucleophilic ring-opening. clockss.orgnih.gov The effectiveness of these groups in activating the ring can vary. For instance, in reactions with [¹⁸F]fluoride, the tosyl group was found to be more activating than Boc or Cbz. nih.gov

The electronic effect of the activating group, coupled with the C2-carboxylate, can direct the nucleophile. Electronic effects from the carboxylic ester substituent can make the C2 position more electrophilic, favoring attack at this more hindered site. nih.gov For example, the ring-opening of Boc- and Cbz-activated aziridine-2-carboxylates with [¹⁸F]fluoride occurs exclusively at the C2 carbon. nih.gov Conversely, N-tosylaziridine-2-carboxylic acid has been shown to react with higher-order cuprates with high regioselectivity at the C3 position. rsc.org

| N-Activating Group | General Influence on Reactivity | Observed Regioselectivity Examples | Reference |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Good activation for nucleophilic attack. | Attack at C2 with [¹⁸F]fluoride. | nih.gov |

| Ts (p-toluenesulfonyl) | Strong activation, more so than Boc or Cbz. | Attack at C3 with organocuprates. | rsc.org |

| Cbz (benzyloxycarbonyl) | Good activation, similar to Boc. | Attack at C2 with [¹⁸F]fluoride. | nih.gov |

The identity of the nucleophile plays a decisive role in determining the site of attack. frontiersin.orgnih.govresearchgate.net A general trend has been observed where heteroatom nucleophiles (e.g., from alcohols, thiols, halides) often attack the less sterically hindered C3 position of aziridine-2-carboxylates to furnish α-amino acid derivatives. clockss.org However, this is not a universal rule. The relatively small fluoride (B91410) ion, for example, attacks the more substituted C2 carbon, a selectivity attributed primarily to electronic effects rather than steric hindrance. nih.gov

Carbon nucleophiles, such as organocuprates and Grignard reagents, can exhibit more varied regioselectivity. clockss.orgpsu.edu In some cases, they attack in a non-regioselective manner. clockss.org However, specific combinations of reagents can achieve high selectivity. For instance, higher-order cuprates react with N-tosylaziridine-2-carboxylic acid at the C3 position, while lithium trimethylsilylacetylide attacks a more hindered aziridine-2-carboxylic acid derivative at the C2 position. rsc.org The use of Wittig reagents (phosphorus ylides) as carbon nucleophiles has been shown to cleave the C3-N1 bond in N-acyl or N-sulfonyl activated aziridine-2-carboxylates. psu.edu

| Nucleophile Type | General Trend | Specific Examples & Conditions | Reference |

|---|---|---|---|

| Heteroatom (O, S, Halides) | Often attack at the less hindered C3 position. | [¹⁸F]Fluoride attacks at C2 of N-Boc/N-Cbz aziridine-2-carboxylates. | clockss.orgnih.gov |

| Carbon (Organocuprates, Wittig Reagents) | Regioselectivity is highly variable and system-dependent. | Higher order cuprates attack at C3 of N-Ts-aziridine-2-carboxylic acid. Wittig reagents attack at C3 of N-acyl/N-Ts derivatives. | clockss.orgrsc.orgpsu.edu |

The ring-opening of aziridines typically proceeds through an Sₙ2-type mechanism. mdpi.comosaka-u.ac.jp This pathway involves the nucleophile attacking a carbon atom from the side opposite to the carbon-nitrogen bond. As the C-N bond breaks, the stereochemistry at the attacked carbon center is inverted. This stereospecificity is a powerful feature, allowing the transfer of the well-defined stereochemistry of the chiral aziridine to the acyclic product. For this compound, nucleophilic attack at either C2 or C3 with inversion of configuration allows for the predictable synthesis of stereochemically defined amino acid derivatives. This control is fundamental to asymmetric synthesis. nih.gov For example, nickel-catalyzed ring-opening reactions of chiral aziridines have been shown to proceed with a complete inversion of configuration, confirming the Sₙ2 pathway. osaka-u.ac.jp

Catalysis is often employed to enhance the reactivity of the aziridine ring and to control the selectivity of the ring-opening reaction. mdpi.combeilstein-journals.org

Brønsted and Lewis Acids: Acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH), and Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) can catalyze the ring-opening. clockss.orgfrontiersin.orgnih.govbeilstein-journals.org They function by coordinating to the aziridine nitrogen, which further polarizes the C-N bonds and makes the ring carbons more electrophilic. This activation facilitates attack by even weak nucleophiles. For example, the ring-opening of N-unfunctionalized aziridine-2-carboxylates with various nucleophiles has been successfully catalyzed by both Lewis and Brønsted acids. beilstein-journals.org

Transition Metal Catalysts: A wide range of transition metals, including palladium (Pd), nickel (Ni), and rhodium (Rh), have been developed as catalysts for aziridine ring-opening reactions, particularly with carbon nucleophiles. mdpi.com These reactions often proceed via different mechanisms than acid catalysis. A common pathway involves the oxidative addition of the catalyst (e.g., Pd(0)) into one of the C-N bonds of the aziridine, forming a metallacyclobutane intermediate. mdpi.com This is then followed by reductive elimination to yield the final product. Such catalytic systems can offer unique regioselectivity and are compatible with a broad scope of nucleophiles. mdpi.comosaka-u.ac.jp For example, nickel catalysis has been used for the C-H coupling of benzamides with aziridines, where the regioselectivity is controlled by the aziridine substituents. osaka-u.ac.jp

Specific Nucleophilic Reaction Pathways

The reactivity of the aziridine ring is significantly influenced by the Boc (tert-butoxycarbonyl) group on the nitrogen, which activates the ring for nucleophilic attack. The regioselectivity of these reactions, whether at the C2 or C3 position, is a key aspect of their synthetic utility.

Reactions with Thiol-Containing Nucleophiles (Site-Selective Conjugation)

The reaction of this compound derivatives with thiol-containing nucleophiles is a highly efficient and regioselective process. This transformation is particularly valuable for the site-selective modification of peptides and other biomolecules. nih.govnih.gov The unique electrophilic character of the aziridine ring allows for specific conjugation with various thiols, including those found in complex molecules like anomeric carbohydrate thiols and farnesyl thiol. nih.gov

Research has demonstrated that this conjugation can be performed both in solution and on a solid support, highlighting its versatility in synthetic strategies. nih.govnih.gov The base-promoted ring-opening of the aziridine by the thiol nucleophile proceeds with high regioselectivity, with the attack occurring at the less substituted carbon of the aziridine ring. nih.gov This method has been successfully applied to the synthesis of thioglycoconjugates through a combination with native chemical ligation, offering a convergent and rapid route to these complex structures. nih.gov The efficient incorporation of the aziridine moiety into peptides via Fmoc solid-phase peptide synthesis (SPPS) and its subsequent ligation showcases the robustness of this chemical transformation. nih.gov

A summary of representative reactions with thiol-containing nucleophiles is presented below:

| Nucleophile | Product Type | Key Features |

| Thiophenol | β-Amino sulfides | Highly regioselective, opens the aziridine ring easily. nih.gov |

| Anomeric carbohydrate thiols | Thioglycoconjugates | Site- and stereoselective peptide modification. nih.gov |

| Farnesyl thiol | Prenylated peptides | Site-selective conjugation. nih.gov |

| Biochemical tags (with thiol groups) | Labeled peptides | Convergent and rapid access to modified peptides. nih.gov |

Reductive Ring Opening with Hydrides and Catalytic Hydrogenation

Reductive ring-opening of aziridine-2-carboxylates provides a pathway to β-amino esters. A general study on the reductive ring opening of aziridine-2-carboxylates using samarium diiodide has shown that the reaction can be controlled to favor C–N bond cleavage, yielding β-amino esters in high yields. acs.org The presence of an activating group on the aziridine nitrogen is crucial for achieving selective C–N bond cleavage. acs.org In contrast, aziridines with non-activating nitrogen substituents tend to undergo C–C bond cleavage, leading to glycine (B1666218) derivatives. acs.org

The stereochemistry of the substituents on the aziridine ring also plays a significant role in the outcome of the reaction. For instance, the reductive ring opening of a stereoisomerically pure trisubstituted aziridine can proceed with a loss of stereochemical information, resulting in the formation of diastereomers. acs.org

Catalytic hydrogenation is another method for the reductive ring opening of aziridines. However, the specific conditions and outcomes for this compound derivatives require careful consideration of the catalyst and reaction parameters to achieve the desired regioselectivity and stereoselectivity.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium, Cuprates)

The reaction of this compound derivatives with organometallic reagents offers a versatile method for the formation of carbon-carbon bonds and the synthesis of non-proteinogenic amino acids. psu.edu The regioselectivity of the ring-opening is a critical aspect of these reactions and can be influenced by the nature of the organometallic reagent, the N-substituent on the aziridine, and the presence of Lewis acids.

Organocuprates have been shown to be effective reagents for the ring-opening of N-activated aziridine-2-carboxylate (B8329488) esters. psu.edu For instance, the reaction of (2S)-N-tosyl aziridine t-butyl ester with various organocuprates, generated from Grignard reagents, leads to ring-opened products. The regioselectivity between C2-N and C3-N cleavage depends on the specific cuprate (B13416276) used. Butyl, ethyl, and isopropyl reagents tend to favor C3-N cleavage, while methyl cuprate favors C2-N cleavage. psu.edu The resulting β-amino acids can be deprotected to yield the parent amino acids with high optical purity. psu.edu

The use of an N-tert-butoxycarbonyl (Boc) group on the aziridine has also been explored. Treatment of racemic N-Boc-aziridine t-butyl ester with a butylmagnesium chloride-copper(I) bromide complex resulted in the desired C3-N cleavage product in high yield. psu.edu

Organolithium reagents can react with aziridine-2-carboxylic acid derivatives in two primary ways: by ring-opening or by attacking the carbonyl group of the side chain. nih.gov The outcome is dependent on the specific substrate and reaction conditions. For example, N,N-dimethylaziridine-2-carboxamides react with organolithium reagents at the amide carbonyl to yield 2-aziridinylketones. nih.gov It is important to note that when reacting with carboxylic acids, two equivalents of the organolithium reagent are typically required, with the first acting as a base to deprotonate the acid. masterorganicchemistry.com

A summary of the outcomes of reactions with different organometallic reagents is provided below:

| Organometallic Reagent | N-Protecting Group | Key Observations |

| Organocuprates (from Grignard reagents) | Tosyl | Regioselectivity depends on the alkyl group of the cuprate. psu.edu |

| Butylmagnesium chloride / CuBr·SMe₂ | Boc | High yield of C3-N cleavage product. psu.edu |

| Organolithium reagents | N,N-dimethyl | Selective attack at the amide carbonyl to form ketones. nih.gov |

Ring Opening with Azides and Acetate (B1210297)

Nucleophilic ring-opening of aziridines with azide (B81097) and acetate ions provides access to valuable synthetic intermediates, particularly α- and β-amino acids. The regioselectivity of these reactions is a key consideration.

The ring-opening of epoxides with azide ions is a common method for the synthesis of aziridines themselves, proceeding through an azido (B1232118) alcohol intermediate. clockss.org The subsequent intramolecular cyclization leads to the formation of the aziridine ring. clockss.org The reverse reaction, the ring-opening of aziridines with azides, can also be achieved.

In the context of synthesizing oseltamivir (B103847) (Tamiflu), an N-acetylated aziridine intermediate undergoes regio- and stereoselective ring-opening with an oxygen nucleophile. clockss.org Specifically, treatment with acetic anhydride (B1165640) and triethylamine (B128534) forms the N-acetylaziridine, which is then opened by pentan-3-ol in the presence of a Lewis acid (BF₃·Et₂O). clockss.org This reaction proceeds with complete regiospecificity, with the nucleophile attacking the allylic position of the aziridine. clockss.org Similarly, acetic acid can act as a nucleophile for the ring-opening of aziridines. researchgate.net

The regioselectivity of the ring-opening of 2-substituted aziridines can be influenced by the nature of the substituent at the C2 position. For example, an aziridine with a γ-keto group at the C2 substituent undergoes ring-opening at the C2 position with a water nucleophile in the presence of trifluoroacetic acid. frontiersin.org In contrast, a similar aziridine bearing a γ-silylated hydroxy group undergoes regioselective ring-opening at the unsubstituted C3 position with an acetate nucleophile under acetic acid conditions. frontiersin.org

Ring Expansion Reactions and Rearrangements

The inherent strain of the aziridine ring makes it a suitable substrate for ring expansion reactions, providing access to larger and often more synthetically challenging nitrogen-containing heterocycles. These transformations typically involve the formation of an intermediate that facilitates the insertion of one or more atoms into the ring structure.

Formation of Larger Nitrogen Heterocycles (e.g., Azetidines, Pyrroles, Imidazoles, Piperidines)

The conversion of aziridines into larger nitrogen heterocycles like azetidines, pyrroles, imidazoles, and piperidines represents a powerful synthetic strategy.

Azetidines: A one-carbon ring expansion of aziridines to azetidines can be achieved through a nih.govnih.gov-Stevens rearrangement. nih.gov This transformation can be catalyzed by engineered enzymes, which can exert high stereocontrol over the reaction. nih.govchemrxiv.org This biocatalytic approach can override the inherent tendency of the intermediate aziridinium (B1262131) ylides to undergo cheletropic extrusion of olefins. nih.gov Azetidine-2-carboxylic acid itself can be synthesized from α,γ-diaminobutyric acid dihydrochloride. wikipedia.org The reactivity of azetidines is also driven by ring strain, making them useful synthons for further rearrangements to larger ring systems. rsc.orgrsc.org

Pyrroles: Multi-substituted pyrroles can be synthesized from aziridines through a regiospecific ring-opening followed by an intramolecular cyclization with a γ-carbonyl group. nih.gov This atom-economical method, which can be catalyzed by Lewis or protic acids, has been applied to the synthesis of various pyrroles, including natural products. nih.gov The process involves the incorporation of all atoms from the reactants into the final product, with only the elimination of water. nih.gov

Imidazoles: A one-pot, stereospecific synthesis of 2-imidazolines can be achieved through the ring expansion of an aziridine with an imidoyl chloride, consistent with a Heine-type reaction. nih.gov This method is tolerant of diverse functional groups and proceeds with retention of stereochemistry, allowing for the synthesis of enantiopure 2-imidazolines from enantiopure aziridines. nih.gov The reaction likely proceeds through an imidoyl aziridine intermediate that undergoes ring expansion. nih.gov

Piperidines: The regioselective ring-opening of a 2-substituted aziridine-2-carboxylate derivative can lead to the formation of piperidine (B6355638) alkaloids. frontiersin.org For example, an aziridine bearing an alkyl substituent with a γ-silylated hydroxy group at the C2 position undergoes regioselective ring-opening at the C3 position with an acetate nucleophile. The resulting intermediate can then be cyclized to form a substituted piperidine ring, as demonstrated in the synthesis of a congener of monomorine. frontiersin.org

The following table summarizes the formation of larger heterocycles from aziridine derivatives:

| Target Heterocycle | Reaction Type | Key Features |

| Azetidines | nih.govnih.gov-Stevens Rearrangement | Biocatalytic, high enantioselectivity. nih.govchemrxiv.org |

| Pyrroles | Ring-opening/Intramolecular Cyclization | Atom-economical, acid-catalyzed. nih.gov |

| Imidazolines | Heine-type Ring Expansion | One-pot, stereospecific. nih.gov |

| Piperidines | Regioselective Ring-opening/Cyclization | Leads to piperidine alkaloids. frontiersin.org |

Generation of Azomethine Ylides and Subsequent Cycloaddition Reactions

The aziridine ring, particularly when activated by an N-electron-withdrawing group like a Boc moiety, serves as a versatile precursor for the generation of azomethine ylides. These ylides are highly reactive 1,3-dipoles that are typically generated in situ and immediately trapped in cycloaddition reactions. nih.gov The most common method for generating azomethine ylides from aziridines is through thermal or photochemical electrocyclic ring-opening of the carbon-carbon bond of the strained three-membered ring. nih.govmdpi.compsu.edu

The process is governed by Woodward-Hoffmann rules, with thermal reactions proceeding via a conrotatory ring-opening. nih.gov For instance, the thermolysis of a trans-substituted aziridine leads to a cis-azomethine ylide, which can then isomerize to the more stable trans-ylide. nih.gov In addition to heat, the ring-opening can be facilitated by Lewis acids or, more recently, by visible-light photocatalysis. nih.govnih.gov Lewis acid catalysis, for example with nickel(II) or zinc(II) salts, promotes C-C bond cleavage to generate a Lewis acid-coordinated azomethine ylide, which can then react with dipolarophiles. mdpi.comnih.gov

Once generated, these azomethine ylides readily undergo [3+2] dipolar cycloaddition reactions with a variety of unsaturated partners (dipolarophiles). psu.edu The reaction is a powerful tool for the stereoselective synthesis of five-membered nitrogen-containing heterocycles. nih.govpsu.edu Common dipolarophiles include alkenes and alkynes, especially those bearing electron-withdrawing groups, which react to form substituted pyrrolidines. nih.gov Reactions with heteroatomic multiple bonds, such as carbonyls (aldehydes and ketones), are also well-documented and lead to the formation of oxazolidine (B1195125) rings. mdpi.comnih.gov

The thermolysis of aziridines fused to other ring systems, such as 1,1a-dihydro-1,2-diarylazirino[1,2-a]quinoxalines, also produces azomethine ylides that can be trapped by aldehydes to yield complex heterocyclic structures like oxazolo[3,2-a]quinoxalines. mdpi.com The versatility of this method allows for the creation of diverse molecular architectures, including polycyclic and alkaloid-like structures, through intramolecular cycloaddition strategies. nih.govnih.govmdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions of Azomethine Ylides Derived from Aziridines This table is interactive. You can sort and filter the data.

| Aziridine Precursor | Dipolarophile | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine | Benzaldehyde | Heat | Oxazolidine | nih.gov |

| Dimethyl 1,3-diphenylaziridine-2,2-dicarboxylate | Ketenes | Not specified | 5-Methyleneoxazolidine | rsc.org |

| N-Tosylaziridine-2,2-dicarboxylates | Aromatic Aldehydes | Nickel(II) perchlorate | 1,3-Oxazolidine | nih.gov |

| Benzhydryl-protected aziridine | Aromatic Aldehydes | Thermal | Oxazolidine | mdpi.com |

| N-Alkenyl aldehyde-derived aziridines | (intramolecular) | Heat | Chromenopyrrole derivatives | mdpi.com |

| Aziridine-phthalimide derivatives | (intramolecular) | Toluene, reflux | N-phthalimidopyrrolidine | nih.gov |

Conversion to 2H-Azirine-2-Carboxylic Esters

Derivatives of this compound can be transformed into 2H-azirine-2-carboxylic esters, which are valuable synthetic building blocks. beilstein-journals.orgresearchgate.net One established method for this conversion is a two-step sequence involving N-halogenation followed by base-induced dehydrohalogenation. researchgate.net

The first step involves the smooth N-chlorination of an aziridine-2-carboxylic ester using a reagent such as tert-butyl hypochlorite. While N-bromination with N-bromosuccinimide (NBS) is also feasible, the resulting N-bromoaziridines have been reported as unsuitable for the subsequent elimination step to form the desired azirine. researchgate.net The N-halogenated aziridines exist as mixtures of invertomers. researchgate.net

In the second step, the N-chloroaziridine intermediate is treated with a non-nucleophilic base. Suitable bases for this elimination reaction include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO). This treatment results in the formation of the 2H-azirine-2-carboxylic ester in moderate yields, with some regeneration of the starting aziridine observed as a competing pathway. researchgate.net

An alternative approach for the asymmetric synthesis of enantiomerically pure 2H-azirine-2-carboxylate esters involves the use of nonracemic N-sulfinylaziridine-2-carboxylate esters. nih.gov Base-induced elimination of sulfenic acid from these precursors, particularly when treated sequentially with TMSCl and LDA at low temperatures, provides the target 2H-azirines in good yields. This methodology was successfully applied to the first asymmetric syntheses of the marine antibiotics (R)-(-)- and (S)-(+)-dysidazirine. nih.gov

Table 2: Two-Step Conversion of Aziridine-2-carboxylates to 2H-Azirine-2-carboxylates This table is interactive. You can sort and filter the data.

| Substrate | Step 1 Reagent (N-halogenation) | Step 2 Reagent (Elimination) | Product | Ref. |

|---|---|---|---|---|

| Aziridine-2-carboxylic ester | tert-Butyl hypochlorite | DBU or DABCO | 2H-Azirine-2-carboxylic ester | researchgate.net |

| Aziridine-2-carboxylic ester | N-Bromosuccinimide | Base | No azirine formation | researchgate.net |

Applications in Complex Organic Synthesis and Chemical Biology

Synthesis of Non-Proteinogenic Amino Acids and Derivatives

(2S)-1-Boc-aziridine-2-carboxylic acid is a key precursor for a wide range of unnatural amino acids, which are critical tools for peptide design and drug discovery. clockss.org The ability to selectively open the aziridine (B145994) ring at either the C2 (α) or C3 (β) position provides synthetic routes to both α- and β-amino acid derivatives.

Stereoselective Synthesis of Alpha-Amino Acids

The regioselective attack of nucleophiles at the C3 position of the aziridine-2-carboxylate (B8329488) core is a well-established strategy for the synthesis of α-amino acids. Research has demonstrated that N-activated aziridine-2-carboxylic acids are excellent substrates for these transformations.

Homochiral α-amino acids have been successfully prepared through the reaction of higher-order organocuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid. nih.govrsc.org This method proceeds with high regioselectivity, where the carbon nucleophile attacks the C3 carbon of the aziridine ring, leading to the formation of the α-amino acid backbone. nih.gov For instance, the reaction with various cuprates can introduce different side chains, yielding a variety of α-amino acid structures in good yields. rsc.org

In a different approach, the reaction of a sterically hindered aziridine carboxylic acid with lithium trimethylsilylacetylide also afforded a protected α-amino acid, which was subsequently converted to a protected isoleucine ester. nih.gov Furthermore, palladium-mediated reductive ring-opening of an aziridine-2-carboxylate at the C3 position has been utilized to synthesize L-DOPA, showcasing the versatility of these intermediates in accessing biologically important α-amino acids. evitachem.com

Table 1: Synthesis of α-Amino Acids via Ring-Opening of Aziridine-2-Carboxylates

| Aziridine Precursor | Nucleophile/Reagent | Product Type | Example Product | Citation |

| (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | Homochiral α-amino acid | Various non-proteinogenic α-amino acids | nih.govrsc.org |

| Hindered aziridine-2-carboxylic acid | Lithium trimethylsilylacetylide | Protected α-amino acid | Protected isoleucine ester | nih.gov |

| Aziridine-2-carboxylate | Palladium catalyst (reductive opening) | α-Amino acid | L-DOPA | evitachem.com |

Stereoselective Synthesis of Beta-Amino Acids

The synthesis of β-amino acids from aziridine-2-carboxylates typically involves a nucleophilic attack or reduction at the C2 carbon. These motifs are of great interest as they form the basis of β-peptides, which can adopt stable secondary structures similar to α-peptides but exhibit enhanced resistance to proteolytic degradation.

A notable method involves the reductive ring-opening of 3-substituted aziridine-2-carboxylates using samarium diiodide (SmI₂). evitachem.com This reaction can be controlled to favor C-N bond cleavage at the C2 position, yielding β-amino esters. The selectivity of this reaction is highly dependent on the activating group on the aziridine nitrogen; strongly activating groups like p-toluenesulfonyl (Ts) or 2-trimethylsilylethyl sulfonyl (SES) lead to exclusive C-N cleavage and high yields of the desired β-amino ester. evitachem.com This strategy has been successfully applied to the synthesis of (R)-β³-DOPA from the same aziridine precursor used to make L-DOPA, highlighting the divergent synthetic potential of these intermediates. evitachem.com

Another modern approach is the nickel-catalyzed reductive carboxylation of N-substituted aziridines with carbon dioxide at atmospheric pressure. achemblock.com This protocol is characterized by its mild conditions and provides access to a variety of valuable β-amino acid building blocks. achemblock.com Additionally, the treatment of N-(1-phenylethyl)aziridine-2-carboxylate esters with acetyl chloride can induce ring-opening at C2, leading to the synthesis of β-amino acids like (+)-Isoserine after subsequent deprotection steps. researchgate.net

Table 2: Selected Methods for the Synthesis of β-Amino Acids from Aziridines

| Aziridine Precursor | Reagent/Catalyst | Key Transformation | Example Product | Citation |

| 3-Substituted aziridine-2-carboxylate | Samarium diiodide (SmI₂) | Reductive ring-opening at C2 | (R)-β³-DOPA | evitachem.com |

| N-Substituted aziridine | Ni-catalyst, CO₂ | Reductive carboxylation | Various β-amino acids | achemblock.com |

| N-(1-phenylethyl)aziridine-2-carboxylate ester | Acetyl chloride, then hydrolysis | Ring-opening with chloride at C2 | (+)-Isoserine | researchgate.net |

Lanthionine (B1674491) and Analogues

Lanthionine and its derivatives are non-proteinogenic amino acids characterized by a thioether bridge. They are key components of lantibiotics, a class of polycyclic peptide antibiotics. organic-chemistry.org Aziridine-2-carboxylic acid derivatives serve as crucial electrophiles in the synthesis of these structures. organic-chemistry.org

A direct and stereocontrolled route to lanthionine-containing peptides involves the S-alkylation of a cysteine residue with a suitable aziridine precursor. One effective method employs microwave-assisted synthesis where the nucleophilic attack of cysteine on a Boc-protected aziridine substrate is catalyzed by 4 Å molecular sieves. This approach is compatible with standard peptide synthesis protocols due to the use of acid-labile protecting groups.

Beyond lanthionine itself, this synthetic strategy has been extended to create structural analogues. Azalanthionines, where the thioether linkage is replaced by an amine bridge, have been synthesized. rsc.org This is achieved through the ring-opening of N-protected aziridine-2-carboxylates with suitably protected diaminopropanoic acid (DAP) derivatives. The reaction proceeds via a nucleophilic attack of the DAP amine onto the aziridine, creating the key N-linked analogue structure. rsc.org

Table 3: Synthesis of Lanthionine and Analogues from Aziridine Precursors

| Target Molecule | Synthetic Strategy | Key Reagents/Conditions | Precursors | Citation |

| Lanthionine Peptides | Post-synthetic S-alkylation | Microwave irradiation, 4 Å molecular sieves | Peptide-bound Cysteine, Boc-protected aziridine | |

| Lanthionine Derivatives | Ring-opening | Thiol nucleophile | N-Trityl-aziridine-2-carboxylic acid ester | nih.gov |

| Azalanthionines (N-linked analogues) | Sequential Ring-opening | Lewis acid catalyst (BF₃·OEt₂) | N-protected aziridine-2-carboxylate, Protected diaminopropanoic acid | rsc.org |

O-Methyl-L-Serine and Related Derivatives

While direct synthetic routes to O-Methyl-L-Serine starting specifically from this compound are not extensively detailed in the surveyed literature, the synthesis of related serine derivatives and other hydroxy amino acids from aziridine precursors is well-established. These transformations generally rely on the regioselective ring-opening of the aziridine with an oxygen-based nucleophile. For example, N-(1-phenylethyl)aziridine-2-carboxylates have been used as versatile chirons for the synthesis of various hydroxy amino acid precursors. bgu.ac.il The ring-opening of these aziridines with appropriate nucleophiles, followed by functional group manipulations, provides access to a range of structurally diverse amino alcohol and hydroxy amino acid derivatives. bgu.ac.il

Construction of Advanced Nitrogen-Containing Heterocyclic Systems

The reactivity of aziridine-2-carboxylates extends beyond amino acid synthesis to the construction of more complex nitrogen-containing heterocycles, which are scaffolds for many biologically active compounds.

Synthesis of Aza-Sugars

Aza-sugars are polyhydroxylated piperidines, pyrrolidines, and related structures that are analogues of carbohydrates in which the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and have potential as therapeutic agents. Aziridine carboxylates derived from carbohydrates are powerful intermediates for the synthesis of aza-sugars.

A key strategy involves using a D-glucose-derived aziridine carboxylate as the starting point. nih.govnih.govresearchgate.net In a reported synthesis, an aziridine carboxylate was prepared from a glucose derivative and then subjected to regioselective ring-opening using water as a nucleophile. nih.govresearchgate.net This step yields an α-hydroxy-β-aminoester intermediate, which contains the necessary stereochemistry and functional groups for subsequent cyclization. nih.gov This intermediate is then elaborated through a series of steps to construct both six-membered (piperidine) and five-membered (pyrrolidine) aza-sugar rings. nih.govresearchgate.net This approach demonstrates how the inherent chirality of a starting material like glucose can be relayed through an aziridine intermediate to produce complex and stereochemically rich heterocyclic systems. nih.gov

Total and Formal Synthesis of Alkaloids and Related Natural Products

The chiral aziridine framework is a powerful synthon for the enantioselective synthesis of alkaloids and other biologically active natural products. Derivatives of aziridine-2-carboxylic acid serve as key intermediates in constructing complex molecular architectures with high stereocontrol.

A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) alkaloids, including isosolenopsins, deoxocassine, and spectaline, has been achieved starting from a chiral aziridine decorated with appropriate side chains at the C2 position. rsc.org This strategy highlights the role of the aziridine moiety in establishing the desired stereochemistry of the final alkaloid products. One-pot sequential reactions, including reductive ring-opening of the aziridine, are central to this efficient approach. rsc.org

Furthermore, enantioselective formal syntheses have utilized aziridine-2-carboxylate derivatives. For instance, the formal synthesis of (−)-podophyllotoxin, a potent antitumor agent, was accomplished starting from a (2S,3R)-3-arylaziridine-2-carboxylate. nih.gov Similarly, N-(1-phenylethyl)aziridine-2-carboxylates have been employed as versatile chirons in the synthesis of alkaloids like cathinone. nih.gov These synthetic strategies underscore the value of the aziridine-2-carboxylic acid scaffold in providing the necessary stereochemical information for the total synthesis of complex natural products. nih.govwiley-vch.de

Preparation of Vicinal Diamines

Vicinal diamines are crucial structural motifs in numerous biologically active compounds and are important ligands in catalysis. The ring-opening of activated aziridines provides a direct and stereospecific route to these valuable compounds. The reaction of N-protected aziridines, such as this compound, with nitrogen nucleophiles is a key strategy for their synthesis.

The aminolysis of activated aziridines with aromatic amines, catalyzed by indium tribromide, proceeds under mild conditions to afford the corresponding vicinal diamines in high yields and with high selectivity. organic-chemistry.org Various nitrogen nucleophiles, including primary and secondary amines, have been successfully used for the ring-opening of aziridines, allowing for the introduction of diverse functionalities. rsc.orgresearchgate.net The reaction typically proceeds via an SN2-type mechanism, resulting in the inversion of configuration at the site of nucleophilic attack, thus allowing for predictable stereochemical outcomes. This method provides a powerful tool for constructing complex molecules containing the 1,2-diamine functionality. organic-chemistry.orgresearchgate.net

| Catalyst/Reagent | Nucleophile | Product | Key Features |

| Indium tribromide | Aromatic amines | Vicinal diamines | Mild conditions, high yield, high selectivity organic-chemistry.org |

| Rh(III)-catalyst | Primary/secondary amines | 1,2-Vicinal diamines | One-pot diamination of alkenes via aziridination and subsequent ring opening organic-chemistry.org |

| No catalyst | Amine nucleophiles | Diamine adducts | Mild conditions, regioselective β-position attack rsc.org |

Formation of Oxazolidinones and Other Cyclic Compounds

This compound and its derivatives are valuable precursors for the synthesis of other heterocyclic systems, most notably oxazolidinones. Oxazolidinones are an important class of compounds, with some members exhibiting significant antibacterial activity.

A novel one-pot synthesis of enantiomerically pure 5-functionalized oxazolidin-2-ones has been developed from chiral aziridines that possess an electron-withdrawing group at the C-2 position. bioorg.org For example, the reaction of an aziridine-2-carboxylic acid ethyl ester with methyl chloroformate yields the corresponding 2-oxazolidinone-5-carboxylic acid ethyl ester in high yield, proceeding with retention of configuration at the C-2 position of the aziridine. bioorg.org This transformation provides efficient access to chiral oxazolidinone building blocks from readily available aziridine precursors. bioorg.org

Additionally, cycloaddition reactions between aziridines and isocyanates, sometimes catalyzed by transition metals like nickel, can produce iminooxazolidine derivatives. organic-chemistry.org Palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide also yields 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

| Reactant | Reagent | Product | Key Features |

| Aziridine-2-carboxylic acid ethyl ester | Methyl chloroformate | 2-Oxazolidinone-5-carboxylic acid ethyl ester | One-pot reaction, high yield, retention of configuration bioorg.org |

| 2-Vinylaziridines | Carbon Dioxide (CO₂) | 5-Vinyloxazolidinones | Palladium-catalyzed, high regio- and stereoselectivity organic-chemistry.org |

| Aziridines | Isocyanates | Iminooxazolidines | Nickel-catalyzed cycloaddition organic-chemistry.org |

Integration into Peptide Chemistry and Protein Modification Strategies

The incorporation of aziridine-2-carboxylic acid into peptides introduces a unique, conformationally constrained, and electrophilic residue. This nonproteinogenic amino acid serves as a powerful tool for developing novel peptide structures and for achieving site-selective protein modifications.

Development of Solid-Phase Peptide Synthesis Methodologies Incorporating Aziridine Residues

The successful integration of aziridine-2-carboxylic acid into peptide chains required the development of specialized solid-phase peptide synthesis (SPPS) protocols. Methodologies have been established that allow for the efficient generation of peptides containing the aziridine residue using Fmoc-based SPPS. nih.govnih.gov These methods demonstrate the tolerance of the aziridine moiety to the conditions of multistep peptide synthesis, enabling its incorporation at specific sites within a peptide sequence. nih.gov

The synthesis of aziridine-containing tetrapeptides and their subsequent cyclization has also been described, showcasing the utility of SPPS for creating complex cyclic peptides bearing this reactive functionality. nih.gov These protocols significantly reduce the time required for synthesis compared to traditional solution-phase methods. nih.gov

Site-Selective Peptide Conjugation with Thiol Nucleophiles

A key feature of peptides containing aziridine-2-carboxylic acid is the unique electrophilicity of the aziridine ring. This property allows for highly site-selective and regioselective conjugation with various thiol nucleophiles under mild, base-promoted conditions. nih.govnih.gov The ring-opening occurs preferentially at the β-carbon of the aziridine. rsc.org

This specific reactivity enables the attachment of a wide range of molecules to the peptide backbone, including:

Carbohydrate anomeric thiols nih.govfigshare.com

Farnesyl thiol nih.govfigshare.com

Biochemical tags nih.govfigshare.com

This conjugation can be performed both with the peptide in solution and while it is still attached to the solid support, offering significant flexibility in synthetic design. nih.govnih.gov This method provides a robust platform for creating covalently modified peptides and proteins for applications in chemical biology and drug discovery. nih.gov

Application in Native Chemical Ligation for Complex Thioglycoconjugate Synthesis

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining unprotected peptide fragments. illinois.edunih.govnih.gov The strategy of using aziridine-containing peptides can be powerfully combined with NCL to create complex biomolecules.

A method has been developed where an aziridine-containing peptide is first conjugated with a thiol-containing molecule, such as an anomeric carbohydrate thiol. nih.gov The resulting modified peptide can then be used in a subsequent NCL reaction. This convergent approach provides rapid access to complex structures like thioglycoconjugates, which would be challenging to synthesize by other means. nih.gov This combination of aziridine chemistry and NCL expands the toolbox for the chemical synthesis and semisynthesis of intricately modified proteins. nih.govspringernature.com

Synthesis of Aziridine-Containing Amino Acids Embedded within Tripeptide Structures

The incorporation of non-proteinogenic amino acids like aziridine-2-carboxylic acid into peptides is a key strategy for developing novel therapeutic agents and biochemical tools. The aziridine moiety, due to its inherent ring strain, serves as a unique electrophilic center within a peptide sequence, enabling site-selective modifications. researchgate.netnih.gov A solid-phase peptide synthesis (SPPS) methodology has been successfully developed to generate peptides that include an aziridine residue. nih.gov This approach allows for the efficient creation of peptide structures where the aziridine unit is embedded.

The synthesis of tripeptides featuring a central, fluorinated, heterocyclic hydrazino acid based on a tetrahydropyridazine scaffold has been described. beilstein-journals.org While this specific example does not use aziridine-2-carboxylic acid directly, the principles of incorporating non-standard amino acids are relevant. The strategy involves creating building blocks suitable for peptide synthesis, which are then incorporated into peptide chains. beilstein-journals.org Research into dipeptides containing (2R)-aziridine-2-carboxylic acid highlights the potential of these molecules as building blocks in chemical biology and as covalent modifiers. semanticscholar.org The synthesis of N-terminal aziridine-containing dipeptides has been shown to be straightforward and high-yielding. researchgate.net These dipeptide units can then be further elongated to form tripeptides or larger peptide structures, effectively embedding the aziridine-containing amino acid within the chain. This methodology provides a convergent and rapid route to complex structures, including thioglycoconjugates, through strategies like native chemical ligation. nih.gov

Strategic Precursors for Complex Natural Products and Bioactive Molecules

The unique chemical reactivity and defined stereochemistry of this compound and its derivatives make them valuable starting materials for the total and formal synthesis of a range of complex natural products and bioactive molecules. evitachem.com

Formal Synthesis of (-)-Swainsonine

(-)-Swainsonine is a polyhydroxylated indolizidine alkaloid known for its potent inhibitory effects on glycosidases and its potential as an anti-cancer agent. bioorg.orgresearchgate.net Several synthetic routes have been developed, with a number of them employing chiral aziridines as key intermediates to construct the core piperidine ring. A formal synthesis of (-)-swainsonine has been achieved starting from a readily available enantiomerically pure 1-(R)-α-methylbenzylaziridine-2-carboxylic acid (-)-menthol ester. bioorg.org This synthesis proceeds via an intramolecular cyclization of an amino alcohol derived from the aziridine precursor to furnish a key substituted chiral piperidine intermediate. bioorg.org Although the starting material is not precisely this compound, the strategy demonstrates the utility of chiral aziridine-2-carboxylates in accessing the necessary stereocenters for the swainsonine (B1682842) skeleton. The process involves replacing the N-substituent (the α-methylbenzyl group) with a Boc group later in the synthetic sequence, highlighting the interchangeability of protecting groups. bioorg.org

| Synthetic Step | Description | Reference |

| Starting Material | 1-(R)-α-methylbenzylaziridine-2-carboxylic acid (-)-menthol ester | bioorg.org |

| Key Transformation | Stereoselective reduction of a 2-acylaziridine and subsequent homologation. | bioorg.org |

| Key Intermediate | Substituted chiral piperidine derivative. | bioorg.org |

| Protecting Group Swap | The α-methylbenzyl group is replaced by a Boc group via hydrogenation and reaction with (Boc)₂O. | bioorg.org |

| Final Goal | Formal synthesis of (-)-Swainsonine. bioorg.orgnih.gov | bioorg.org |

Precursors for L-DOPA and Chloramphenicol (B1208) Analogues

This compound and related structures serve as precursors for synthesizing analogues of the neurotransmitter L-DOPA and the broad-spectrum antibiotic chloramphenicol. A nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO₂ provides a novel route to β-amino acids. acs.org This method was successfully applied to create a ¹³C-labeled β-homo-DOPA after a single deprotection step, demonstrating a new synthetic entry point to L-DOPA analogues. acs.org

Chloramphenicol's clinical use is limited by side effects, prompting the synthesis of numerous analogues to improve its pharmacological profile. nih.govmdpi.com Derivatives like thiamphenicol (B1682257) and florfenicol (B1672845) have been developed to be less toxic. A highly efficient asymmetric synthesis of a key aminopropanediol precursor for both thiamphenicol and florfenicol was developed from a cis-aziridine 2-carboxylic acid derivative. drexel.edu The synthesis of various chloramphenicol analogues, including peptide conjugates and aminoacyl derivatives, has been explored to modulate their activity and overcome resistance. nih.govbiointerfaceresearch.com These syntheses often involve modifying the 2-amino-1,3-propanediol (B45262) core, a structure accessible from chiral aziridine precursors. nih.gov

Synthetic Approaches to Florfenicol and Related Antimicrobials

Florfenicol, an important antimicrobial in veterinary medicine, is a fluorinated analogue of thiamphenicol. nih.gov Synthetic strategies leveraging chiral aziridines have been successfully employed. One approach uses N-(1-phenylethyl)aziridine chemistry, starting from an aziridine ketone. nih.gov Reduction of this ketone, followed by aziridine ring-opening with a fluoride (B91410) source and subsequent chemical manipulations, yields florfenicol. nih.gov Another concise and highly efficient asymmetric synthesis prepares the (1R,2R)-aminopropanediol core of florfenicol in just two steps from a cis-N-(p-toluenesulfinyl)aziridine 2-carboxylic acid derivative. drexel.edu This highlights the power of using activated aziridines to install the required stereochemistry and functionality for these complex antimicrobial agents.

Synthesis of Sphingolipid Analogues

Sphingolipids and their metabolites are crucial cellular messengers, and their analogues are valuable as research tools and potential therapeutics. The synthesis of sphingolipid analogues is effectively achieved through the nucleophilic ring-opening of N-activated aziridine derivatives. nih.gov This strategy allows for the creation of a library of compounds with diverse lipid backbones and substituents by reacting the aziridine with various nucleophiles like thiols and amines. nih.gov For example, the aziridine ketone derived from Weinreb amide (2S,1'R)-18 can be reduced to an alcohol, which serves as a precursor to sphingosine (B13886) and ceramide analogues. nih.gov The aziridine ring opening with acetic acid, followed by hydrolysis and deprotection, yields sphingosine analogues such as SG-12, which has been identified as a selective and potent inhibitor of human sphingosine kinase 2 (hSphK2). nih.gov

| Analogue Type | Synthetic Precursor | Key Reaction | Biological Target/Activity | Reference |

| General Sphingolipid Analogues | N-activated aziridines | Nucleophilic ring-opening with thiols, amines, etc. | GCS and IPCS inhibitors | nih.gov |

| SG-12 (Sphingosine Analogue) | (2S,1'R,1''R)-87 (from aziridine ketone) | Aziridine ring opening with acetic acid | Potent and selective hSphK2 inhibitor | nih.gov |

| SG-14 (Ceramide Analogue) | (2S,1'S,1''R)-78 (from aziridine ketone) | Multi-step transformation | Potent hSphK2 inhibitor | nih.gov |

Development of Chemical Probes and Enzyme Inhibitors

The electrophilic nature of the aziridine ring makes this compound and its derivatives excellent scaffolds for the design of enzyme inhibitors and chemical probes. researchgate.net These compounds can act as "warheads" that form covalent bonds with residues in the active sites of target enzymes. semanticscholar.org

A series of 1-arylsulphonyl-aziridine-2-carboxylic acid ester and amide analogues have been synthesized and identified as potent inhibitors of protein disulphide isomerase (PDI) enzymes, specifically showing effective in vitro inhibition of PDIA1 with weaker effects on PDIA3. nih.gov Furthermore, sphingolipid analogues synthesized via aziridine ring-opening chemistry have been screened against various sphingolipid-metabolizing enzymes. nih.gov This screening identified several inhibitors of glucosylceramide synthase (GCS) and the yeast enzyme inositol (B14025) phosphorylceramide synthase (IPCS). nih.gov

The ability to incorporate the aziridine moiety into larger molecules also facilitates the development of chemical probes. For instance, azide-labeled β-lactosylceramide analogues have been synthesized to serve as useful glycosphingolipid probes. mdpi.com These probes are assembled through multi-step syntheses where the final key steps include lipid remodeling and the introduction of an azide (B81097) functional group for subsequent "click" chemistry applications, allowing for the visualization and study of glycosphingolipid metabolism and localization. mdpi.com

This compound: A Key Scaffold in the Development of Targeted Enzyme Inhibitors

The synthetically versatile chiral building block, this compound, has emerged as a cornerstone in the design of potent and selective inhibitors for critical enzyme families, namely cysteine proteinases and protein disulfide isomerases (PDI). Its inherent ring strain and electrophilic nature make the aziridine moiety an effective "warhead" for covalent modification of active site residues, leading to irreversible enzyme inhibition. This article explores the application of this compound and its derivatives in the development of targeted inhibitors, with a focus on their role in complex organic synthesis and chemical biology.

1 Investigations as Cysteine Proteinase Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of cysteine proteinases, a class of enzymes implicated in a variety of physiological and pathological processes. These inhibitors typically consist of a peptidic or peptidomimetic backbone that directs the molecule to the active site of a specific protease, and the aziridine ring which acts as an electrophilic trap for the active site cysteine residue.

Research has demonstrated that peptides incorporating aziridine-2,3-dicarboxylate, a related electrophilic unit, are effective inhibitors of papain-like cysteine proteases, including cathepsins B and L. nih.gov These enzymes are irreversibly inactivated by the aziridinyl peptides. nih.gov The inhibitory potency is significantly influenced by the substitution pattern on the aziridine ring and the nature of the peptide chain. For instance, N-unsubstituted aziridines bearing a free carboxylic acid on the aziridine ring are notably more potent inhibitors of papain and cathepsins. nih.gov In contrast, for N-acylated aziridinyl peptides, the presence of two free carboxylic acid functions on the aziridine ring is crucial for achieving good inhibition. nih.gov

One highly potent example is the compound Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)₂, which demonstrated a Ki value of 13 nM against cathepsin L. researchgate.net Furthermore, an inhibitor with a free carboxylic acid attached to the aziridine moiety has shown time-dependent inhibition of LmCPB2.8, a cathepsin L-like cysteine protease from Leishmania mexicana, with a Ki of 0.41 μM. nih.gov This highlights the potential of these compounds in targeting parasitic diseases.

| Compound | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)₂ | Cathepsin L | Ki = 13 nM | researchgate.net |

| Aziridine-2,3-dicarboxylate inhibitor with free carboxylic acid | LmCPB2.8 | Ki = 0.41 μM | nih.gov |

| HOAzi-Leu-ProOBzl | Papain and Cathepsins | Potent inhibitor | nih.gov |

| BOC-Phe-Azi(OH)₂ | Papain and Cathepsins | Good inhibition | nih.gov |

2 Exploration as Protein Disulfide Isomerase (PDI) Inhibitors

More recently, derivatives of this compound have been explored as inhibitors of Protein Disulfide Isomerase (PDI), a chaperone enzyme essential for proper protein folding in the endoplasmic reticulum. PDI has emerged as a promising target in cancer and thrombosis.

A series of newly synthesized sulphonamides of aziridine-2-carboxylic acid esters and amides have been identified as potent PDI inhibitors. tandfonline.comnih.gov These compounds exhibit effective in vitro inhibitory properties against recombinant human PDIA1, with weaker effects on the PDIA3 isoform, in the low micromolar to low nanomolar range. tandfonline.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that these inhibitors form a covalent bond with both C53 and C56 residues in the active site of PDIA1. tandfonline.comnih.gov

The inhibitory activity is highly dependent on the nature of the substituents. For example, among a series of 2-naphthalene sulphonamides of aziridine-2-carboxylic acid methyl ester (Az-COOMe), the derivative with a 5-NMe₂ group showed the highest activity against PDIA1, with an IC50 of 0.12 µM. tandfonline.com In general, mono-substituted sulphonamides of Az-COOMe were found to be more active than the corresponding dimethylamide (Az-CONMe₂) derivatives. tandfonline.com

| Compound Scaffold | Substituent | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-Naphthalene sulphonamides of Az-COOMe | 5-NMe₂ | PDIA1 | 0.12 | tandfonline.com |

| H | PDIA1 | >200 | tandfonline.com | |

| 5-CHO | PDIA1 | Similar to unsubstituted | tandfonline.com | |

| Sulphonamides of Az-COOH | Az-COOMe derivatives | PDIA1 | Generally more active | tandfonline.com |

| Az-CONMe₂ derivatives | PDIA1 | Generally less active | tandfonline.com |

3 Structure-Activity Relationship (SAR) Studies for Inhibitory Mechanisms (Focused on Chemical Structure and Reactivity)

The inhibitory mechanism of aziridine-based inhibitors is intrinsically linked to the chemical reactivity of the strained three-membered ring. nih.govnih.govrsc.org The electrophilic character of the aziridine carbon atoms makes them susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of the target enzyme, leading to irreversible ring-opening and covalent adduct formation. tandfonline.comnih.gov

For Cysteine Proteinase Inhibitors:

Structure-activity relationship (SAR) studies have elucidated key structural features that govern the potency and selectivity of these inhibitors.

The Role of the Carboxylic Acid: A free carboxylic acid group on the aziridine ring has been shown to be a critical determinant of inhibitory activity against papain and cathepsins, particularly for N-unsubstituted aziridines. nih.gov This suggests that an ionic interaction with a corresponding residue in the enzyme's active site is crucial for proper binding and orientation of the inhibitor. For N-acylated derivatives, two carboxylic acid groups on the aziridine are necessary for good inhibition. nih.gov

N-Substituents and Peptide Chains: The nature of the substituent on the aziridine nitrogen and the attached peptide chain play a vital role in directing the inhibitor to the correct enzyme and positioning the aziridine "warhead" for optimal reaction with the catalytic cysteine. The peptide portion of the inhibitor interacts with the S-subsites of the protease, which are responsible for substrate recognition, thereby conferring selectivity.

For Protein Disulfide Isomerase (PDI) Inhibitors:

The SAR for PDI inhibitors based on the aziridine-2-carboxylic acid scaffold also reveals important trends.

Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the aziridine ring, such as a sulfonyl group on the nitrogen, is thought to decrease the electron density on the ring atoms. tandfonline.comnih.gov This modification can reduce the reactivity towards nucleic acids and increase the selectivity for thiolate anions, such as the cysteine residues in the PDI active site. tandfonline.comnih.gov

Aromatic Moieties: The nature and substitution pattern of the aromatic sulfonamide group significantly influence the inhibitory potency against PDIA1. tandfonline.com The specific interactions of these aromatic systems within the enzyme's binding pocket are crucial for achieving high affinity and selectivity.

Advanced Spectroscopic Characterization and Computational Investigations

Spectroscopic Techniques in Structural Elucidation and Interaction Studies

Spectroscopy is indispensable for confirming the identity, purity, and structure of (2S)-1-Boc-aziridine-2-carboxylic acid and for monitoring its interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. The characteristic signals in both ¹H and ¹³C NMR spectra confirm the presence of the aziridine (B145994) ring, the tert-butoxycarbonyl (Boc) protecting group, and the carboxylic acid moiety.

In ¹H NMR spectra of related aziridine-2-carboxylates, the protons on the strained three-membered ring appear in distinct regions. semanticscholar.orglibretexts.org The proton at the chiral C2 center (α to the carbonyl) typically resonates as a doublet of doublets, while the two diastereotopic protons at the C3 position also show complex splitting patterns due to both geminal and vicinal coupling. semanticscholar.org The trans relationship between the protons at C2 and C3 can often be confirmed by their small coupling constant (J), typically in the range of 1.5 to 3 Hz. ru.nl The large singlet corresponding to the nine equivalent protons of the Boc group is a hallmark of the spectrum.

NMR is also a powerful method for analyzing binding interactions. For instance, studies on the reaction of aziridine-2-carboxylic acids with triethylborane (B153662) have shown that the coordination of the Lewis acid to the aziridine nitrogen causes a significant downfield shift of the aziridine ring proton signals. ru.nl This spectral change indicates a modification of the electronic environment and structure of the ring upon binding, demonstrating how NMR can be used to probe intermolecular interactions. ru.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for functionally similar structures.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aziridine CH | C2-H | ~2.5 - 3.0 | ~34 - 38 |

| Aziridine CH₂ | C3-H | ~2.0 - 2.6 | ~32 - 36 |

| Carboxyl | -COOH | ~10 - 12 (broad) | ~170 - 175 |

| Boc Group | -C(CH₃)₃ | ~1.4 - 1.5 | ~28 |

| Boc Group | -C(CH₃)₃ | - | ~80 - 82 |

| Boc Group | -C=O | - | ~155 - 160 |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. With a molecular formula of C₈H₁₃NO₄, it has a monoisotopic mass of approximately 187.08 g/mol . achemblock.com

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation patterns that aid in structural confirmation. For carboxylic acid derivatives, a common fragmentation pathway is the α-cleavage of the bond adjacent to the carbonyl group to form a resonance-stabilized acylium ion (R-CO⁺), which is often a prominent peak in the spectrum. libretexts.orgpitt.edu

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment (m/z) | Identity | Description of Loss |

|---|---|---|

| 187 | [M]⁺ | Molecular Ion |

| 131 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc group |

| 87 | [M - Boc]⁺ | Loss of the Boc group |

| 70 | [Aziridine-2-carbonyl]⁺ | Formation of the acylium ion after loss of Boc and OH |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from Boc group |

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a molecular-level understanding of the structure, reactivity, and reaction mechanisms of this compound that is often inaccessible by experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the intricate details of chemical reactions. For aziridine chemistry, DFT calculations are employed to map potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states. researchgate.net This allows for the elucidation of complete catalytic cycles and the determination of rate-determining steps. acs.org

The high ring strain of aziridines (approximately 27 kcal/mol) is a primary driving force for their ring-opening reactions. acs.org However, the regioselectivity of this opening—whether a nucleophile attacks the substituted C2 or the unsubstituted C3—is a critical question. Computational models are exceptionally useful for predicting and explaining this selectivity. acs.orgfrontiersin.org

These models analyze the steric and electronic factors that govern the reaction pathway. Nucleophilic attack can proceed via an Sₙ2-like mechanism, where the regiochemical outcome is controlled by factors such as the nature of the substituents on the ring, the incoming nucleophile, and the choice of catalyst. researchgate.netnih.gov For instance, computational studies on palladium-catalyzed reactions have rationalized how different ligands (e.g., N-heterocyclic carbenes vs. phosphines) can steer the nucleophilic attack to different positions on the aziridine ring, thereby switching the regioselectivity of the product. acs.org

The reactivity of this compound is fundamentally governed by its electronic structure. Computational studies can calculate the distribution of electron density across the molecule, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In a molecule like this, DFT calculations would likely show a significant polarization of charge. The oxygen atoms of the carbonyl and carboxyl groups, along with the nitrogen of the aziridine ring, would possess a partial negative charge. Conversely, the carbonyl carbon and the two carbons of the strained aziridine ring would bear a partial positive charge, marking them as electrophilic sites susceptible to nucleophilic attack. nih.gov The electron-withdrawing Boc group further influences the charge on the nitrogen atom. Analysis of the frontier molecular orbitals (HOMO and LUMO) can also provide key insights into reactivity, predicting how the molecule will interact with other reagents in chemical transformations.

Historical Trajectories and Future Directions in 2s 1 Boc Aziridine 2 Carboxylic Acid Research

Evolution of Aziridine (B145994) Chemistry: A Historical Perspective

The journey into aziridine chemistry began in 1888 with the first synthesis of the parent compound, ethylenimine, by Siegmund Gabriel. mdpi.comnih.gov Early methods for constructing the strained aziridine ring were often harsh and limited in scope. The Wenker synthesis, first reported in 1935, involved the cyclization of β-amino alcohols via a sulfate (B86663) ester intermediate, a process that required high temperatures and strong bases. rsc.orgscilit.com While foundational, these conditions were incompatible with many functional groups, limiting the method's broad applicability. rsc.orgrsc.org

Another classical approach is the Gabriel-Cromwell reaction, which involves the intramolecular cyclization of β-haloamines. nih.gov This method, an intramolecular nucleophilic substitution, provided a more direct route to the aziridine ring but still faced limitations. nih.govresearchgate.net These early methods, while historically significant, underscored the challenges associated with synthesizing the high-energy, strained aziridine ring, paving the way for the development of milder and more versatile synthetic protocols in the decades that followed. rsc.orgscispace.com The inherent ring strain, with bond angles of approximately 60°, makes aziridines highly reactive and thus valuable synthetic intermediates, a property that has driven much of the subsequent research. rsc.orgresearchgate.net

Landmark Advancements in Chiral Aziridine Synthesis and Application

The development of methods to synthesize enantiomerically pure aziridines marked a pivotal moment in the field, unlocking their potential for asymmetric synthesis. A significant breakthrough was the advent of catalytic asymmetric aziridination, which allows for the direct conversion of achiral starting materials into chiral aziridines with high enantioselectivity.

Key strategies for asymmetric aziridination include:

Nitrene Transfer to Alkenes: This is one of the most attractive methods due to the wide availability of alkene starting materials. researchgate.net Catalysts based on copper, rhodium, and ruthenium have been developed to mediate the transfer of a nitrene group to an olefin. For instance, Ru(CO)salen complexes have been shown to be efficient catalysts for the asymmetric aziridination of a variety of alkenes with low catalyst loadings. researchgate.net

Carbene Transfer to Imines: This complementary approach involves the reaction of a carbene or carbene equivalent with an imine. Chiral Lewis acids, such as those derived from VAPOL and VANOL ligands with triphenylborate, have proven highly effective in catalyzing the reaction between imines and diazo compounds like ethyl diazoacetate (EDA), yielding cis-3-substituted aziridine-2-carboxylates with excellent diastereo- and enantioselectivity. rsc.orgscispace.com

Nucleophilic Addition to 2H-Azirines: More recent methods involve the asymmetric nucleophilic addition to 2H-azirine intermediates. Chiral N,N'-dioxide/Cu(II) complexes, for example, catalyze the addition of tertiary carbon nucleophiles to 2H-azirines, producing chiral aziridines with high yields and enantiomeric purity under mild conditions. rsc.org

The synthesis of aziridine-2-carboxylates, such as the title compound (2S)-1-Boc-aziridine-2-carboxylic acid, is of particular importance as these molecules serve as precursors to a wide range of α- and β-amino acids. clockss.orgacs.org These compounds can be synthesized from 1,2-amino alcohols or through catalytic methods. For example, N-Boc protected imines can react with α-diazo esters in the presence of a VANOL-derived borate (B1201080) catalyst to produce trisubstituted aziridines with high selectivity. rsc.org The Boc (tert-butoxycarbonyl) protecting group is crucial as it activates the aziridine for ring-opening reactions while being readily removable under acidic conditions.

Table 1: Comparison of Selected Catalytic Asymmetric Aziridination Methods

| Catalyst System | Substrates | Product Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Ru(CO)salen Complex | Terminal & Cyclic Olefins | N-SES Aziridines | High | High | researchgate.net |

| VAPOL/B(OPh)₃ | N-Benzhydryl Imines + EDA | cis-Aziridine-2-carboxylates | 55-91% | 90-98% | scispace.com |

| Chiral N,N'-dioxide/Cu(II) | 2H-Azirines + Nucleophiles | Chiral Aziridines | High | Excellent | rsc.org |

Emerging Trends and Potential in Organic Synthesis Applications

The utility of chiral aziridines, especially this compound and its analogs, continues to expand, with several emerging trends defining the future of their application in organic synthesis.

A primary application lies in their use as constrained chiral building blocks. The high reactivity of the strained ring allows for regio- and stereoselective ring-opening reactions with a wide array of nucleophiles, providing access to valuable chiral amines, amino alcohols, and non-proteinogenic amino acids. researchgate.netjchemlett.com For example, the palladium-catalyzed ring-opening of aziridine-2-carboxylates with arylboronic acids provides an efficient route to enantiomerically enriched β²-aryl amino acids. mdpi.com

Recent breakthroughs are centered on ring-opening annulation reactions , where the aziridine serves as a linchpin for the construction of larger, more complex heterocyclic systems. rsc.orgrsc.org These tandem reactions, where ring-opening is followed by a cyclization event, are a powerful, atom-economical strategy for synthesizing diverse N-heterocycles like piperidines, pyrrolidines, and 1,4-benzoxazepines. mdpi.comrsc.org

Furthermore, modern synthetic methods are being developed to broaden the scope and improve the sustainability of aziridine synthesis. Electrochemical methods, for instance, offer a novel way to generate reactive intermediates for aziridination under mild conditions, accommodating sensitive functional groups that are incompatible with traditional methods. rsc.orgyoutube.com Another trend is the use of chiral aziridines themselves as ligands or organocatalysts in other asymmetric transformations, such as the Morita–Baylis–Hillman reaction. rsc.org

The electrophilic nature of the aziridine ring in molecules like this compound makes it a valuable tool in bioconjugation and chemical biology. Peptides incorporating an aziridine-2-carboxylic acid residue can undergo site-selective modification with thiol nucleophiles, enabling the attachment of biochemical tags, carbohydrates, or other moieties. nih.gov

Unresolved Challenges and Prospective Research Avenues

Despite significant progress, several challenges remain in the field of aziridine chemistry, presenting exciting opportunities for future research.